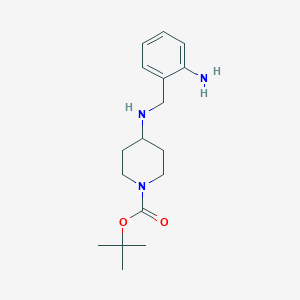

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

CAS No.: 79098-98-9

Cat. No.: VC2051861

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79098-98-9 |

|---|---|

| Molecular Formula | C17H27N3O2 |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | tert-butyl 4-[(2-aminophenyl)methylamino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12,18H2,1-3H3 |

| Standard InChI Key | UNFNKTIJBMXYGB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2N |

Introduction

Chemical Identity and Structural Features

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate (CAS No. 79098-98-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a 2-aminobenzyl group attached to the 4-position via an amino linkage. This multifunctional compound provides several reactive sites for chemical modifications, making it valuable for pharmaceutical applications .

The compound possesses three distinct nitrogen atoms: the Boc-protected piperidine nitrogen, a secondary amine connecting the piperidine and aminobenzyl moieties, and a primary aromatic amine. This arrangement creates opportunities for selective functionalization and diverse hydrogen bonding profiles, which are crucial considerations in drug design.

Physicochemical Properties

The following table summarizes the key physicochemical properties of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate:

| Property | Value |

|---|---|

| CAS Number | 79098-98-9 |

| Molecular Formula | C17H27N3O2 |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | tert-butyl 4-[(2-aminophenyl)methylamino]piperidine-1-carboxylate |

| InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12,18H2,1-3H3 |

| InChI Key | UNFNKTIJBMXYGB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2N |

These properties indicate a moderately lipophilic compound with multiple hydrogen bond donors and acceptors, suggesting potential for both membrane permeability and target binding interactions .

Synthetic Methodologies

The synthesis of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate typically involves multi-step organic reactions. Based on analysis of synthesis methods for similar compounds, several viable routes can be proposed for this molecule.

Reductive Amination Approach

One efficient route involves reductive amination between a protected 4-aminopiperidine and appropriate benzaldehyde derivatives. This approach has been documented for structurally similar compounds in the literature:

-

Reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a suitable 2-aminobenzaldehyde derivative (potentially protected)

-

Formation of the imine intermediate in the presence of molecular sieves

-

Reduction with sodium triacetoxyborohydride or similar reducing agents

-

Deprotection steps if necessary to reveal the aromatic amine

This method typically proceeds at room temperature in dichloromethane and can achieve yields of approximately 79% for similar transformations .

Nucleophilic Substitution Route

Another viable approach employs nucleophilic substitution reactions:

-

Reaction of tert-butyl 4-(methylamino)piperidine-1-carboxylate with an appropriate 2-nitrobenzyl halide

-

Base-mediated substitution using bases such as diisopropylethylamine (DIPEA)

-

Reduction of the nitro group to the corresponding amine

This approach has been employed for related compounds with reaction conditions typically involving acetonitrile as solvent at 65°C for approximately 30 hours .

Mitsunobu Reaction Pathway

For cases involving hydroxyl-containing precursors, the Mitsunobu reaction provides an elegant solution:

-

Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with a suitable 2-nitro or 2-aminophenol derivative

-

Coupling using triphenylphosphine and diisopropylazodicarboxylate (DIAD) in THF

-

Reduction of nitro group if necessary

This approach has been documented for similar structures with reaction times of 8-12 hours at temperatures ranging from 0°C to room temperature .

Applications in Medicinal Chemistry

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate serves multiple functions in pharmaceutical research and development, owing to its versatile structure and reactive functional groups.

Building Block for Drug Synthesis

The compound's architecture makes it an excellent starting point for constructing more complex drug candidates. The presence of both protected and unprotected amino groups enables selective functionalization, while the rigid piperidine core provides a well-defined spatial arrangement of substituents.

This structural versatility allows medicinal chemists to explore various modifications for structure-activity relationship studies, particularly in developing compounds targeting:

-

G-protein coupled receptors, where piperidine scaffolds are prevalent

-

Enzyme inhibitors requiring precise spatial arrangement of binding groups

-

Ion channel modulators benefiting from the basic nitrogen atoms

Research Applications in Enzyme Inhibition

Given the structural similarities to compounds studied for enzyme inhibition, tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate may have applications in developing inhibitors for:

-

Kinases, where the amino groups can form crucial hydrogen bonds with hinge regions

-

Proteases, where the piperidine can serve as a rigid spacer between binding groups

-

Menaquinone biosynthetic pathway enzymes, an area where similar scaffold derivatives have shown activity against Mycobacterium tuberculosis

Structure-Activity Relationship Considerations

When analyzing tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate in the context of medicinal chemistry, several structure-activity relationship (SAR) factors emerge as significant.

Conformational Analysis

The piperidine ring adopts a chair conformation, positioning the 4-substituent in an equatorial orientation that minimizes steric interactions. This conformation positions the aminobenzyl group in a defined spatial arrangement relative to the Boc group, creating a distinctive three-dimensional architecture with specific implications for receptor binding.

The secondary amine linkage between the piperidine and aminobenzyl moieties introduces additional conformational flexibility, allowing the molecule to adopt multiple low-energy conformations. This flexibility can be advantageous for induced-fit binding to biological targets but may also reduce binding affinity through entropic penalties.

Electronic Effects

The electronic properties of this compound are dominated by:

-

The electron-donating nature of the primary amine on the aromatic ring

-

The electron-withdrawing nature of the carbamate group

-

The polarized C-N bonds that create multiple sites for hydrogen bonding and polar interactions

These electronic factors influence both reactivity and binding potential, with the ortho-positioned amino group on the benzyl moiety creating a distinctive electronic signature compared to meta- or para-substituted analogs (like those described in the literature) .

Comparative Analysis with Structural Analogs

This comparison highlights how subtle structural modifications can significantly alter a molecule's biological activity profile, emphasizing the importance of precise structural control in drug design.

Recent Research Developments

Research involving piperidine derivatives similar to tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate has expanded in several promising directions in recent years.

Advances in Synthetic Methodology

Recent developments in synthetic approaches have improved access to compound libraries based on this scaffold:

-

Flow chemistry applications have enabled more efficient and reproducible synthesis

-

New catalytic methods for selective functionalization of the various amino groups

-

Green chemistry approaches reducing solvent usage and improving atom economy

These methodological advances facilitate more comprehensive structure-activity relationship studies by enabling rapid access to structural variants.

Therapeutic Target Exploration

Compounds featuring the core structure elements found in tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate have been investigated for activity against:

-

Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), where similar scaffolds demonstrated IC50 values of 13-22 μM

-

Various kinase targets implicated in cancer pathways

-

G-protein coupled receptors relevant to neurological disorders

These investigations highlight the versatility of this scaffold in medicinal chemistry applications and suggest potential directions for further exploration.

Future Research Directions

Based on structural analysis and comparison with related compounds, several promising research directions for tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate emerge:

Chemical Modifications

-

Exploration of various acylation patterns of the primary amine to generate amide libraries

-

Introduction of heterocyclic substituents to enhance target specificity

-

Incorporation into macrocyclic structures to restrict conformational freedom and potentially enhance binding affinity

-

Development of fluorescent or radioactive derivatives for mechanistic studies

Therapeutic Exploration

-

Systematic screening against enzyme panels to identify novel inhibitory activity

-

Evaluation as building blocks for targeted protein degradation technologies

-

Investigation of antimicrobial properties, particularly against resistant pathogens

-

Assessment of neurological activity profiles given the structural similarities to known neuroactive compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume